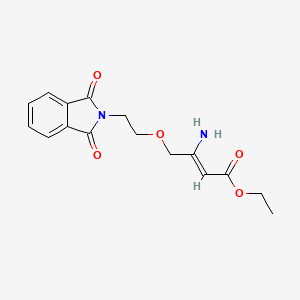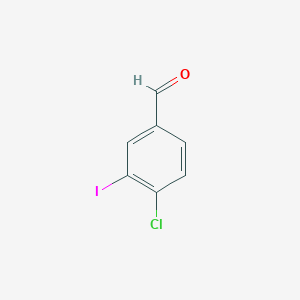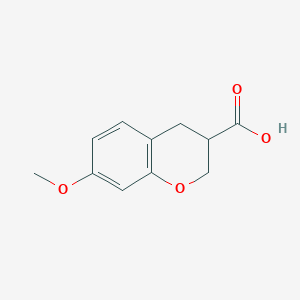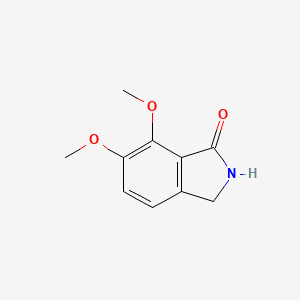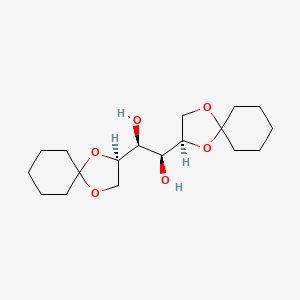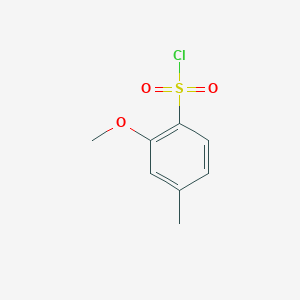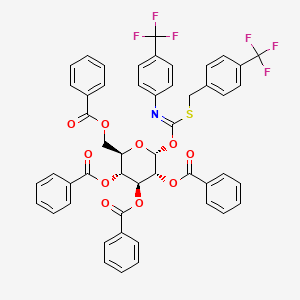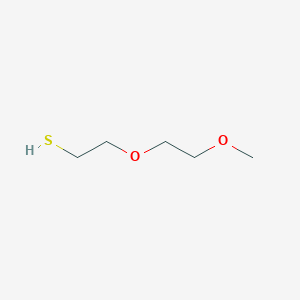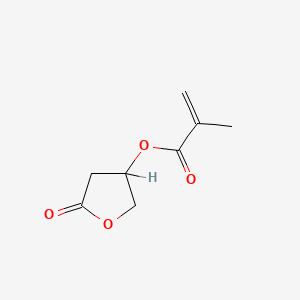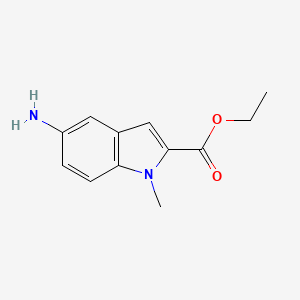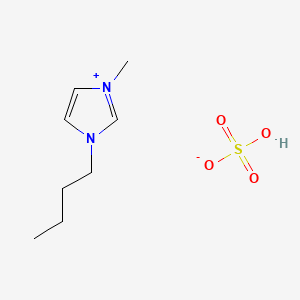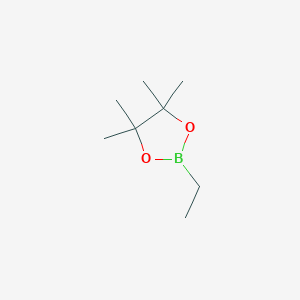
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a compound with the empirical formula C6H13BO2 . It is also known as HBpin or Pinacolborane . It is used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” includes a boron atom bonded to an oxygen atom and a carbon ring .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Synthesis: Borylation Reactions
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is widely used in organic synthesis, particularly in borylation reactions. It acts as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. This compound is especially useful for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Hydroboration of Alkynes and Alkenes
The compound is employed in the hydroboration of alkyl or aryl alkynes and alkenes. This process is facilitated by transition metal catalysts and is essential for the synthesis of various boronate esters and other boron-containing molecules .
Suzuki-Miyaura Cross-Coupling Reactions
In Suzuki-Miyaura cross-coupling reactions, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to couple with aryl iodides in the presence of a copper catalyst. This leads to the formation of aryl boronates, which are valuable intermediates in the synthesis of biaryl compounds .
Asymmetric Synthesis
This compound also finds application in asymmetric synthesis. It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates, which are important chiral building blocks for further synthetic applications .
Material Science: Polymer Synthesis
In material science, particularly in polymer synthesis, 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to prepare conjugated copolymers. These polymers have applications in optoelectronic devices due to their unique optical and electrochemical properties .
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, similar compounds should be handled with care. For example, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is moisture sensitive and should be stored away from oxidizing agents .
Propiedades
IUPAC Name |
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBDPDASOEIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449122 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
82954-89-0 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



